Glycyl-L-leucyl-L-leucine
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Overview
Description
Glycyl-L-leucyl-L-leucine: is a dipeptide composed of glycine and leucine residuesThe compound has the molecular formula C8H16N2O3 and a molecular weight of 188.2242 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-L-leucyl-L-leucine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of glycine, which then reacts with the amino group of leucine . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection and coupling, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-L-leucine undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, resulting in the formation of individual amino acids.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as or .
Oxidation: Oxidizing agents like .
Reduction: Reducing agents such as sodium borohydride (NaBH4) .
Major Products Formed
Hydrolysis: Glycine and leucine.
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Scientific Research Applications
Glycyl-L-leucyl-L-leucine has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and specificity, particularly for peptidases.
Pharmacology: Investigated for its potential role in drug delivery systems and as a model compound for studying peptide transport.
Cell Biology: Utilized in studies of peptide uptake and metabolism in various cell types.
Industrial Applications: Employed in the synthesis of more complex peptides and proteins for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-L-leucine involves its interaction with specific enzymes and transporters. The compound is recognized and cleaved by peptidases , leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways . The peptide may also interact with cell surface receptors and transporters , facilitating its uptake and subsequent intracellular processing .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucine: A dipeptide composed of glycine and leucine, similar in structure but with one less leucine residue.
L-leucyl-L-leucine: A dipeptide composed of two leucine residues, differing in its amino acid composition.
Leucyl-glycine: Another dipeptide with a reversed sequence of amino acids compared to Glycyl-L-leucyl-L-leucine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which influences its interaction with enzymes and transporters. This sequence-specific interaction can affect its stability, solubility, and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
4464-35-1 |
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Molecular Formula |
C14H27N3O4 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H27N3O4/c1-8(2)5-10(16-12(18)7-15)13(19)17-11(14(20)21)6-9(3)4/h8-11H,5-7,15H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |
InChI Key |
UHPAZODVFFYEEL-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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